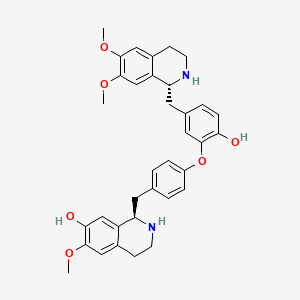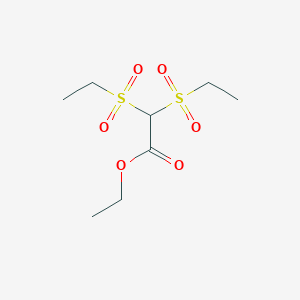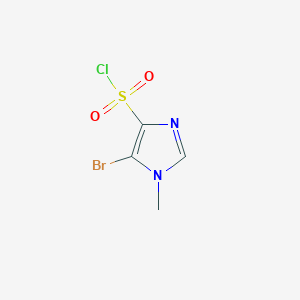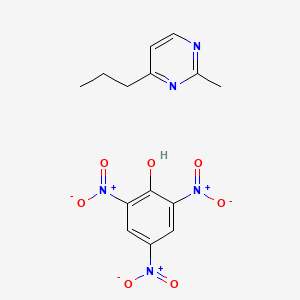
2-Methyl-4-propylpyrimidine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt has been used in munitions, dyes, and as a reagent in chemical laboratories . On the other hand, 2-Methyl-4-propylpyrimidine is a pyrimidine derivative, but detailed information about its specific applications and properties is less commonly documented.
Méthodes De Préparation
2-Methyl-4-propylpyrimidine: : The synthesis of 2-Methyl-4-propylpyrimidine typically involves the reaction of appropriate alkyl halides with pyrimidine derivatives under controlled conditions. Specific synthetic routes and industrial production methods are not widely documented.
2,4,6-Trinitrophenol: : The industrial production of 2,4,6-trinitrophenol involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of picric acid, which is then purified through recrystallization . Historically, picric acid was also synthesized by nitrating substances such as animal horn, silk, indigo, and natural resin .
Analyse Des Réactions Chimiques
2-Methyl-4-propylpyrimidine: : Specific chemical reactions involving 2-Methyl-4-propylpyrimidine are not well-documented. pyrimidine derivatives generally undergo substitution reactions, particularly nucleophilic substitution, due to the electron-deficient nature of the pyrimidine ring.
2,4,6-Trinitrophenol: : Picric acid undergoes various chemical reactions, including:
Reduction: Picric acid can be reduced to picramic acid (2-amino-4,6-dinitrophenol) using reducing agents like sodium sulfide.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups, which make the aromatic ring highly reactive.
Complex Formation: Picric acid forms complexes with metals, which are used in analytical chemistry for the detection of certain metal ions.
Applications De Recherche Scientifique
2-Methyl-4-propylpyrimidine: : The specific scientific research applications of 2-Methyl-4-propylpyrimidine are not well-documented
2,4,6-Trinitrophenol: : Picric acid has several scientific research applications:
Explosives: It has been widely used in the manufacture of munitions and explosive charges.
Dyes: Picric acid is used in the dye industry for coloring fabrics and leather.
Analytical Chemistry: It is used as a reagent for the detection of metals and in the Jaffe reaction for measuring creatinine levels in clinical samples.
Environmental Studies: Research focuses on detecting and mitigating the environmental contamination caused by picric acid.
Mécanisme D'action
2-Methyl-4-propylpyrimidine: : The mechanism of action of 2-Methyl-4-propylpyrimidine is not well-documented. Pyrimidine derivatives generally interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.
2,4,6-Trinitrophenol: : Picric acid acts as an exogenous pyrogen, inducing inflammatory responses in human monocytes and macrophages. It interacts with cellular components, leading to the release of pro-inflammatory cytokines and activation of intracellular signaling cascades . Additionally, picric acid uncouples oxidative phosphorylation, disrupting cellular energy production .
Comparaison Avec Des Composés Similaires
2-Methyl-4-propylpyrimidine:
2,4,6-Trinitrophenol: : Similar compounds include other nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). Picric acid is unique due to its higher explosive power and its use in various industrial applications .
Conclusion
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications While 2-Methyl-4-propylpyrimidine’s specific applications are less documented, picric acid is well-known for its explosive properties and diverse industrial uses
Propriétés
Numéro CAS |
89967-25-9 |
|---|---|
Formule moléculaire |
C14H15N5O7 |
Poids moléculaire |
365.30 g/mol |
Nom IUPAC |
2-methyl-4-propylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H12N2.C6H3N3O7/c1-3-4-8-5-6-9-7(2)10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
Clé InChI |
QYZDYOWCGMTMBN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
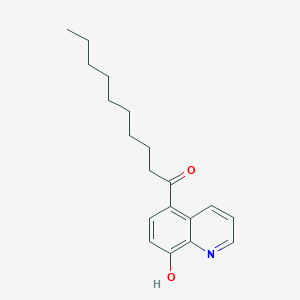
![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
